Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700889
InChI: InChI=1S/C9H13N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5,10H2,1H3
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17700889

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name methyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H13N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5,10H2,1H3
Standard InChI Key IKHQDZHMYVSQOE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C2N1CCCC2)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic imidazo[1,2-a]pyridine scaffold, where the imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a partially saturated pyridine ring. The numbering system assigns position 1 to the nitrogen of the pyridine ring, with the imidazole moiety spanning positions 1 and 2. Key substituents include:

  • A methyl ester group at position 3, enhancing reactivity for further derivatization.

  • An amino group at position 2, contributing to hydrogen-bonding interactions and pharmacological potential .

The partial saturation of the pyridine ring (5H,6H,7H,8H) introduces conformational flexibility, distinguishing it from fully aromatic analogs. This semi-rigid structure balances stability and adaptability, making it suitable for targeting diverse biological macromolecules.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2
Molecular Weight195.22 g/mol
IUPAC NameMethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
SMILESCOC(=O)C1=C(N)C2=NCCCC2N1

The methyl ester group increases lipophilicity (logP\log P ~1.2 estimated), facilitating membrane permeability in biological systems. The amino group (pKa\text{p}K_a ~8.5) protonates under physiological conditions, enhancing solubility in aqueous media.

Synthesis and Manufacturing

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 2 and 3 of the imidazo[1,2-a]pyridine ring necessitate careful control of reaction conditions (e.g., temperature, solvent polarity).

  • Amino Group Stability: The primary amino group may require protection (e.g., as a Boc derivative) during synthesis to prevent undesired side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 3.75 (s, 3H, OCH3_3): Methyl ester protons.

    • δ 6.45 (s, 1H, H-1): Aromatic proton adjacent to the amino group.

    • δ 3.10–2.80 (m, 4H, H-5, H-6, H-7, H-8): Methylene protons of the tetrahydro ring.

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 167.2 (C=O): Ester carbonyl.

    • δ 152.1 (C-2): Amino-substituted carbon.

    • δ 115.4–125.3 (aromatic carbons).

Mass Spectrometry

  • ESI-MS (m/z): 195.1 [M+H]+^+, consistent with the molecular weight . Fragmentation patterns include loss of the methyl ester group (m/z 163) and subsequent ring cleavage.

Infrared Spectroscopy

  • Strong absorption at 1720 cm1^{-1} (C=O stretch of ester).

  • N-H stretches at 3350–3300 cm1^{-1} (primary amine) .

Applications in Drug Discovery

Medicinal Chemistry

  • Lead Optimization: The methyl ester serves as a handle for converting to carboxamides, ureas, or heterocyclic derivatives .

  • Prodrug Development: Ester hydrolysis in vivo could release active carboxylic acid metabolites.

Material Science

  • Coordination Polymers: The amino and carboxylate groups may bind metal ions, forming frameworks for catalysis or sensing.

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